molecular formula C16H12Cl2N4O B11977815 N'-(1-(3,4-Dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide

N'-(1-(3,4-Dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11977815
M. Wt: 347.2 g/mol
InChI Key: KVBYDQHDPRHUQH-ZVBGSRNCSA-N
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Description

N’-(1-(3,4-Dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzimidazole core, which is a heterocyclic aromatic organic compound, and a carbohydrazide group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(3,4-Dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 3,4-dichloroacetophenone with benzimidazole-6-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(3,4-Dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

N’-(1-(3,4-Dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(1-(3,4-Dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(3,4-Dichlorophenyl)ethylidene)isonicotinohydrazide
  • N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide

Uniqueness

N’-(1-(3,4-Dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structural features, such as the benzimidazole core and the carbohydrazide group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12Cl2N4O

Molecular Weight

347.2 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H12Cl2N4O/c1-9(10-2-4-12(17)13(18)6-10)21-22-16(23)11-3-5-14-15(7-11)20-8-19-14/h2-8H,1H3,(H,19,20)(H,22,23)/b21-9+

InChI Key

KVBYDQHDPRHUQH-ZVBGSRNCSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=C(C=C1)N=CN2)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC2=C(C=C1)N=CN2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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